Cas no 901222-78-4 (N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide)

N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide structure
901222-78-4 structure
Product name:N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
CAS No:901222-78-4
MF:C23H27N3O
Molecular Weight:361.47998547554
CID:5987558
PubChem ID:15995819

N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
    • 1H-Indole-3-acetamide, 1-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-
    • F2302-0749
    • SR-01000911946-1
    • 901222-78-4
    • AKOS016510344
    • N-(1-benzylpiperidin-4-yl)-2-(1-methylindol-3-yl)acetamide
    • SR-01000911946
    • EU-0092097
    • インチ: 1S/C23H27N3O/c1-25-17-19(21-9-5-6-10-22(21)25)15-23(27)24-20-11-13-26(14-12-20)16-18-7-3-2-4-8-18/h2-10,17,20H,11-16H2,1H3,(H,24,27)
    • InChIKey: SHZAFQZSXJTNRG-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(CC(NC2CCN(CC3=CC=CC=C3)CC2)=O)=C1

計算された属性

  • 精确分子量: 361.215412493g/mol
  • 同位素质量: 361.215412493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 482
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 593.5±50.0 °C(Predicted)
  • 酸度系数(pKa): 15.25±0.20(Predicted)

N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2302-0749-4mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2302-0749-10μmol
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2302-0749-50mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2302-0749-3mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2302-0749-20mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2302-0749-2mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2302-0749-10mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2302-0749-5mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2302-0749-15mg
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2302-0749-5μmol
N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
901222-78-4 90%+
5μl
$63.0 2023-05-16

N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide 関連文献

N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamideに関する追加情報

N-(1-Benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide: A Comprehensive Overview

N-(1-Benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide, identified by the CAS Registry Number 901222-78-4, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound, which belongs to the class of acetamides, has garnered attention due to its unique structural features and promising biological activities. The molecule comprises a piperidine ring substituted with a benzyl group and an indole moiety, both of which are known for their versatile roles in drug design.

The structural integrity of this compound is underpinned by its two key components: the benzylpiperidine fragment and the methylindole group. The benzylpiperidine moiety contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes. Meanwhile, the methylindole group, which is a derivative of indole—a heterocyclic aromatic compound—is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. Recent studies have highlighted the importance of such heterocyclic systems in modulating enzyme activity and receptor binding.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. For instance, molecular docking studies have revealed that N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibits potential binding affinity towards several therapeutic targets, including kinase enzymes and G-protein coupled receptors (GPCRs). These findings underscore its potential role in the development of novel therapeutic agents.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the benzylpiperidine ring through Friedel-Crafts alkylation and the construction of the methylindole group via indole alkylation. The final step involves amide bond formation between these two fragments, facilitated by coupling reagents such as HATU or EDCI. This synthetic pathway not only ensures high yields but also allows for fine-tuning of the molecule's properties through substituent modifications.

In terms of pharmacokinetics, preliminary studies suggest that this compound demonstrates moderate solubility in aqueous solutions, which is critical for its bioavailability. However, its stability under physiological conditions remains an area requiring further investigation. Researchers are currently exploring strategies to enhance its stability without compromising its bioactivity, potentially through site-specific modifications or prodrug design.

The biological evaluation of this compound has been conducted across various model systems, yielding promising results. In vitro assays have shown that it exhibits potent inhibitory activity against certain proteases and kinases, making it a candidate for anti-inflammatory and anticancer therapies. Furthermore, preclinical studies in animal models have indicated that it possesses acceptable toxicity profiles at therapeutic doses, paving the way for potential clinical trials.

From a medicinal chemistry perspective, this compound represents a valuable lead structure for drug discovery efforts. Its modular design allows for systematic exploration of structure-activity relationships (SAR), enabling researchers to optimize its efficacy and safety profiles. For instance, substituent variations on both the benzylpiperidine and methylindole moieties have been shown to significantly influence binding affinity and selectivity towards specific targets.

In conclusion, N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide stands as a compelling example of how modern chemical synthesis and biological evaluation can converge to yield innovative therapeutic candidates. With ongoing research into its pharmacokinetics, toxicity profiles, and mechanism of action, this compound holds great promise in advancing the field of medicinal chemistry.

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